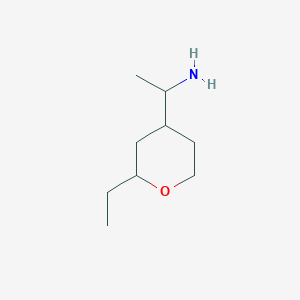
1-(2-Ethyltetrahydro-2h-pyran-4-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethyltetrahydro-2H-pyran-4-yl)ethan-1-amine is a chemical compound with the molecular formula C7H15NO. It is a colorless liquid that is used in various fields of research and industry. The compound is known for its unique structure, which includes a tetrahydropyran ring and an ethyl group attached to an ethanamine moiety .
Vorbereitungsmethoden
The synthesis of 1-(2-Ethyltetrahydro-2H-pyran-4-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of tetrahydro-2H-pyran-4-ylmethanol with ethylamine under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
1-(2-Ethyltetrahydro-2H-pyran-4-yl)ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
1-(2-Ethyltetrahydro-2H-pyran-4-yl)ethan-1-amine has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology, the compound is studied for its potential role in cellular signaling pathways and as a building block for bioactive molecules . In medicine, it is investigated for its potential therapeutic effects and as a precursor for drug development . Additionally, the compound finds applications in the industry as a reagent in the production of specialty chemicals .
Wirkmechanismus
The mechanism of action of 1-(2-Ethyltetrahydro-2H-pyran-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to modulate certain enzymes and receptors, leading to changes in cellular processes . For example, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby affecting the overall cellular function . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
1-(2-Ethyltetrahydro-2H-pyran-4-yl)ethan-1-amine can be compared with other similar compounds, such as 1-(tetrahydro-2H-pyran-4-yl)ethan-1-amine and 2-(tetrahydro-2H-pyran-4-yl)ethanamine . These compounds share similar structural features but differ in the position and nature of substituents on the pyran ring . The uniqueness of this compound lies in its specific ethyl group attachment, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H19NO |
|---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
1-(2-ethyloxan-4-yl)ethanamine |
InChI |
InChI=1S/C9H19NO/c1-3-9-6-8(7(2)10)4-5-11-9/h7-9H,3-6,10H2,1-2H3 |
InChI-Schlüssel |
JRNBYLHZYWGIRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(CCO1)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


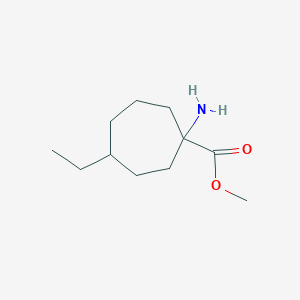
![2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13573242.png)
![(2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoicacidhydrochloride](/img/structure/B13573245.png)
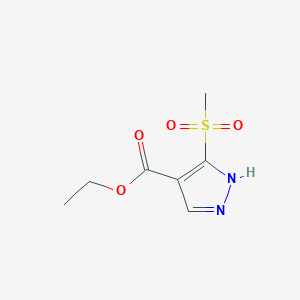
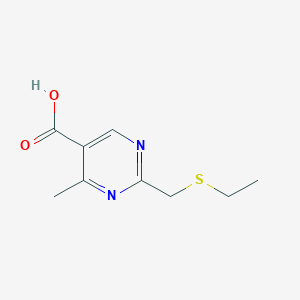
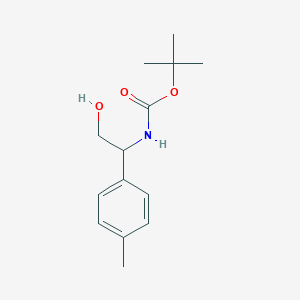
![rac-(1R,2S,3R,4S)-3-amino-N,N-dimethylbicyclo[2.2.1]heptane-2-carboxamidehydrochloride](/img/structure/B13573271.png)




![3,9-Diazabicyclo[3.3.1]nonan-7-one](/img/structure/B13573305.png)
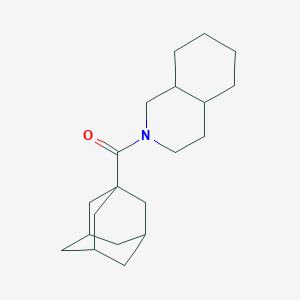
![Dimethyl[(1,3-oxazol-4-yl)methyl]aminehydrochloride](/img/structure/B13573312.png)
